Boc-L-Valine chemical properties and structure
Boc-L-Valine chemical properties and structure
An In-depth Technical Guide to Boc-L-Valine: Chemical Properties and Structure
Abstract
N-tert-butoxycarbonyl-L-valine (Boc-L-Valine) is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical research.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the alpha-amino function of L-valine enhances its stability and solubility, making it an ideal building block for the synthesis of complex peptides and bioactive molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of Boc-L-Valine, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
The structure of Boc-L-Valine consists of the amino acid L-valine with its amino group protected by a tert-butoxycarbonyl group. This protection is crucial for preventing unwanted reactions during peptide bond formation.[2]
| Identifier | Value |
| IUPAC Name | (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[3] |
| Synonyms | N-(tert-Butoxycarbonyl)-L-valine, Boc-Val-OH[4] |
| CAS Number | 13734-41-3 |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| SMILES String | CC(C)--INVALID-LINK--NC(=O)OC(C)(C)C |
| InChI Key | SZXBQTSZISFIAO-ZETCQYMHSA-N |
Physicochemical Properties
The physical and chemical properties of Boc-L-Valine are critical for its handling, storage, and application in synthesis.
| Property | Value |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 77-80 °C |
| Boiling Point | 341.8 ± 25.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Solubility | Freely soluble in ethanol, ether, chloroform, DMF, DMSO, and Methanol; slightly soluble in water. |
| Optical Rotation | [α]²⁰/D = -5.8 to -6.8° (c=1 in Acetic Acid) |
| Storage | 0 - 8 °C, Sealed in a dry, dark place |
Applications in Research and Drug Development
Boc-L-Valine is a cornerstone in modern organic synthesis and pharmaceutical development.
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Peptide Synthesis : Its most prominent application is as a protected amino acid monomer in both solid-phase and solution-phase peptide synthesis. The Boc group prevents the amino group from participating in undesired reactions, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. The protecting group is stable under various conditions but can be selectively removed using mild acidic conditions.
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Pharmaceutical Development : It serves as a crucial intermediate for a range of pharmaceuticals. Notably, it is a key starting material in the synthesis of Valacyclovir, an antiviral medication. Its incorporation into peptide-based drugs can enhance efficacy and reduce side effects.
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Asymmetric Synthesis : Boc-L-Valine is also employed as a chiral auxiliary, leveraging its inherent chirality to guide the stereoselective formation of new chemical entities.
Experimental Protocols
Synthesis of Boc-L-Valine
A standard method for the synthesis of Boc-L-Valine involves the reaction of L-valine with di-tert-butyl dicarbonate (Boc anhydride) or N-tert-butoxycarbonyl chloride in the presence of a base.
Materials:
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L-valine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF)
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Ethyl acetate
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0.5 M Citric acid solution
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Sodium sulfate (Na₂SO₄)
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Petroleum ether
Procedure:
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Dissolution : Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH. Adjust the total volume to 400 ml with water.
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Solvent Addition : Add 150 ml of tetrahydrofuran (THF) to the solution.
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Reaction : While stirring vigorously at 10°C, add 100 ml of Boc-Cl in five equal portions at ten-minute intervals. After each addition, add 2N aqueous NaOH to maintain a pH of 8-9. Alternatively, (Boc)₂O can be used.
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Extraction (1) : After two hours, extract the reaction mixture with diethyl ether to remove unreacted reagents.
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Acidification : Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will cause an oily substance (the product) to precipitate.
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Extraction (2) : Extract the precipitate with ethyl acetate.
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Washing and Drying : Wash the ethyl acetate extract with a small amount of water and dry it over anhydrous sodium sulfate (Na₂SO₄).
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Crystallization : Concentrate the dried extract under reduced pressure. Add petroleum ether to the concentrate and allow it to stand in a refrigerator to induce crystallization.
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Isolation : Filter the resulting crystals and dry them to obtain pure Boc-L-Valine. The expected yield is approximately 55%.
Purity Analysis by Liquid-Solid Chromatography
This method is used to determine the purity of Boc-L-Valine and quantify impurities, such as Boc-alanine.
Instrumentation & Conditions:
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Column : Inertsil ODS-3V 5 µm, 150 x 4.6 mm
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Mobile Phase (Eluent) : 73% of 0.05% phosphoric acid in water and 27% acetonitrile
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Flow Rate : 1.0 mL/min
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Column Temperature : 25°C
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Detector : UV at 210 nm
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Injection Volume : 50 µL
Procedure:
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Standard Preparation : Prepare a system suitability solution containing a known concentration of Boc-L-Valine (e.g., 15 mg/mL) and any potential impurities like Boc-alanine (e.g., 0.15 mg/mL) in the eluent.
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Sample Preparation : Prepare a sample solution of the synthesized Boc-L-Valine at a concentration of 15 mg/mL in the eluent.
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Chromatography : Inject the standard and sample solutions onto the column and record the chromatograms.
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Analysis : Compare the retention times of the peaks in the sample chromatogram with those of the standard to identify Boc-L-Valine and impurities. Calculate the area percentage of any impurity peaks to determine the purity of the sample.
Visualizations
Logical Workflow for Boc-L-Valine Synthesis
Caption: General workflow for the synthesis of Boc-L-Valine.
Role of Boc-L-Valine in Peptide Synthesis
Caption: Role of Boc protection in a peptide synthesis cycle.
Relationship of Boc-L-Valine Core to its Properties
Caption: Core chemical entity and its associated properties.
